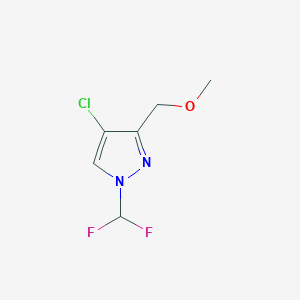

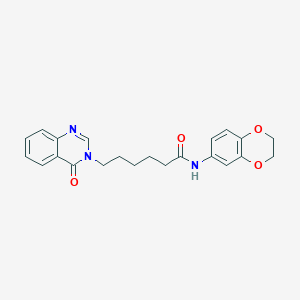

![molecular formula C19H18O4S B2942473 5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione CAS No. 306978-15-4](/img/structure/B2942473.png)

5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there is no direct information available on the synthesis of 5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione, related compounds have been synthesized through various methods. For instance, β-ketosulfones have been used in many organic transformations, including Michael and Knoevenagel reactions . Protodeboronation of alkyl pinacol boronic esters has also been achieved by oxidation of their corresponding methyl boron ate complexes .Aplicaciones Científicas De Investigación

Ultrasonic Synthesis Enhancement

A study demonstrates the use of ultrasound to enhance the synthesis of thioether derivatives involving aromatic aldehyde, substituted thiophenol, and 5,5-dimethyl-1,3-cyclohexanedione. The process, catalyzed by p-dodecylbenzene sulfonic acid (DBSA), benefits from higher yields and reduced reaction times under milder conditions, offering an environmentally friendly alternative with simple work-up procedures (Ya-li Song et al., 2015).

Green Synthesis Approaches

Another paper details the silica-bonded S-sulfonic acid-catalyzed, one-pot synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene and 2-amino-4H-pyran derivatives from 5,5-dimethyl-1,3-cyclohexanedione or its analogs. This process highlights advantages such as reusability of the catalyst without loss of activity or yield, pointing towards a more sustainable approach in chemical synthesis (K. Aswin et al., 2014).

Novel Compound Synthesis

Research into the reaction of phenylmethanesulfonyl chloride with tertiary amines has provided insights into the formation of geometrical isomers about a carbon–sulfur double bond, showcasing the complex chemical behavior and potential for novel compound synthesis (J. King & T. Durst, 1966).

Catalytic Carbonylation

A study on the catalytic carbonylation of (N-arenesulfonyl)imides and iodonium ylides discusses the reactivities of various sulfonamide derivatives, offering a pathway to new spirobenzofuranone derivatives from dimedone (5,5-dimethyl-1,3-cyclohexanedione) and (diacetoxyiodo)benzene. This research opens new avenues in catalytic processes for synthesizing complex organic molecules (G. Besenyei et al., 2001).

Propiedades

IUPAC Name |

2-(benzenesulfonylmethyl)-5-phenylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4S/c20-18-11-15(14-7-3-1-4-8-14)12-19(21)17(18)13-24(22,23)16-9-5-2-6-10-16/h1-10,15,17H,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKVVEBLZFPBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C(C1=O)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

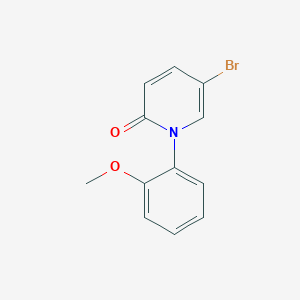

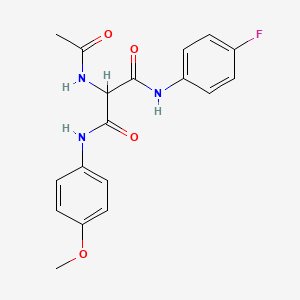

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2942390.png)

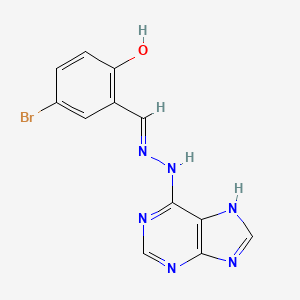

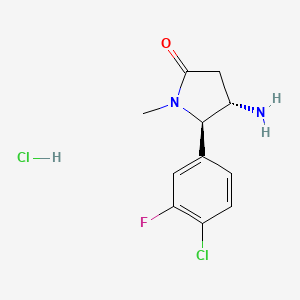

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one](/img/structure/B2942403.png)

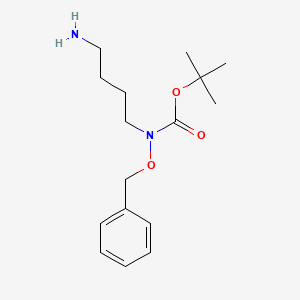

![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2942404.png)

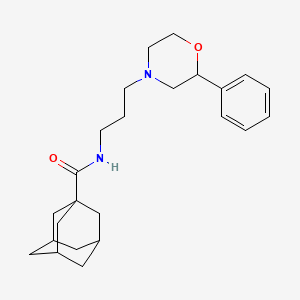

![(4-(pyridin-4-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2942406.png)

![4-fluoro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2942408.png)